molecular formula C15H23N3O3 B2634900 1,3,5-trimethyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide CAS No. 1902926-23-1

1,3,5-trimethyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2634900
CAS No.: 1902926-23-1
M. Wt: 293.367
InChI Key: VWUQAJYNXYMSHD-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide is a synthetic chemical compound designed for research and development purposes. It features a 1,3,5-trimethyl-1H-pyrazole core linked to an octahydro-1,4-benzodioxin moiety via a carboxamide bridge. This specific molecular architecture is of significant interest in medicinal and agrochemical chemistry. Pyrazole carboxamide derivatives are extensively investigated for their biological activity. Structural analogs have demonstrated potent antifungal properties, particularly against plant pathogens like Rhizoctonia solani , which causes rice sheath blight. The mechanism of action for related compounds involves disrupting mitochondrial function, leading to a decrease in mitochondrial membrane potential and inhibition of key enzymes in the respiratory chain, such as succinate dehydrogenase (Complex II) and cytochrome oxidase (Complex IV) . Furthermore, the 1,3,5-trimethylpyrazole structure is a recognized pharmacophore in synthetic chemistry, with derivatives being explored for a range of applications, including as antiproliferative agents . The octahydro-1,4-benzodioxin group is a privileged scaffold that can influence the compound's bioavailability and target affinity. This product is intended for research use only and is not for diagnostic or therapeutic applications. Researchers are encouraged to investigate its full potential in developing novel agrochemicals or pharmaceutical leads.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-9-14(10(2)18(3)17-9)15(19)16-11-4-5-12-13(8-11)21-7-6-20-12/h11-13H,4-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUQAJYNXYMSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,5-trimethyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesized derivatives of this compound, their biological evaluations, and the mechanisms underlying their activity.

Chemical Structure and Synthesis

The molecular formula for 1,3,5-trimethyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide is C18H23N3OC_{18}H_{23}N_3O with a molecular weight of 305.39 g/mol . The synthesis typically involves the formation of the pyrazole ring and the attachment of the octahydro-1,4-benzodioxin moiety through various organic reactions .

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities including insecticidal, acaricidal, and potential anticancer properties.

Insecticidal and Acaricidal Activity

A study on novel 1,3,5-trimethylpyrazole derivatives demonstrated significant insecticidal activity against various pests such as Plutella xylostella and Aphis craccivora. The target compounds showed mortality rates exceeding 70% at concentrations of 200 µg/mL .

Table 1: Insecticidal Activity of Trimethylpyrazole Derivatives

CompoundTarget PestConcentration (µg/mL)Mortality Rate (%)
8mTetranychus cinnabarinus40070
8iPlutella xylostella100100
8pAphis craccivora20085

Anticancer Activity

In vitro studies have also highlighted the potential anticancer properties of pyrazole derivatives. For instance, one derivative exhibited an IC50 value of 5.35 µM against liver carcinoma cells, indicating potent cytotoxic effects comparable to standard chemotherapy agents like Cisplatin .

Table 2: Cytotoxic Activity Against Carcinoma Cell Lines

CompoundCell LineIC50 (µM)
17Liver Carcinoma5.35
Lung Carcinoma8.74
CisplatinLiver Carcinoma3.78
Lung Carcinoma6.39

The mechanisms underlying the biological activities of this compound largely involve interaction with specific biological pathways:

  • Inhibition of Enzymatic Pathways : Some pyrazole derivatives have been shown to inhibit key enzymes involved in metabolic pathways relevant to cancer proliferation.
  • Disruption of Cellular Processes : The compounds may induce apoptosis in cancer cells through oxidative stress mechanisms or by disrupting mitochondrial function.

Case Studies

Several case studies have provided insight into the efficacy of these compounds in real-world applications:

  • Field Trials : In agricultural settings, derivatives showed effective control over pest populations with minimal impact on non-target species.
  • Clinical Evaluations : Preliminary clinical evaluations suggested that certain derivatives could be developed as adjunct therapies in cancer treatment regimens.

Scientific Research Applications

Chemistry

In the field of chemistry, 1,3,5-trimethyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it a versatile compound in organic synthesis. Researchers have utilized this compound to develop new materials with specific properties tailored for various applications.

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies have shown that derivatives containing similar structural motifs exhibit significant activity against various pathogens and cancer cell lines.

Antimicrobial Activity : Research indicates that compounds with benzothiadiazole derivatives demonstrate notable antimicrobial effects. For example, related compounds have shown efficacy against bacterial strains such as Xanthomonas axonopodis and fungal species like Mucor, with median effective concentration (EC50) values indicating potent activity.

Anticancer Potential : Preliminary studies suggest that the compound may interact with specific molecular targets involved in cancer progression. Its mechanism of action is believed to involve modulation of pathways related to cell proliferation and apoptosis.

Medicine

In medicinal chemistry, the compound has been explored as a potential therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating conditions such as cancer and infectious diseases.

Case Study : A study involving a series of 1,3,5-trimethylpyrazole-containing malonamide derivatives found that these compounds exhibited good activities against agricultural pests such as Tetranychus cinnabarinus and Plutella xylostella. This highlights the potential of pyrazole derivatives in developing novel agrochemicals.

Research Findings

Recent studies have focused on the synthesis and characterization of new derivatives based on this compound. For instance:

  • Synthesis Methodologies : Various synthetic routes have been optimized to enhance yield and purity while minimizing environmental impact.
  • Biological Assays : Preliminary bioassays demonstrated that certain derivatives possess moderate to high insecticidal activity against target pests at specific concentrations.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Variance : The target compound’s carboxamide group (CONH₂) contrasts with the carboximidamide (C(=NH)NH₂) in analogues, altering hydrogen-bonding capacity and reactivity .
  • Substituent Effects : Methyl groups on the pyrazole core in the target compound may enhance lipophilicity compared to phenyl or halogenated substituents in analogues.
  • Bicyclic Moieties : The octahydrobenzodioxin group in the target compound introduces conformational rigidity absent in simpler aryl-substituted analogues.

Implications of Lumping Strategies

(2022) discusses lumping structurally similar compounds to simplify reaction modeling. For instance, the target compound might be grouped with other pyrazole carboxamides (e.g., derivatives) in pharmacokinetic studies, assuming shared properties like solubility or cytochrome P450 interactions. However, the benzodioxin moiety’s unique steric and electronic profile could justify treating it as a distinct entity in mechanistic studies .

Research Findings and Limitations

  • Activity Data Gaps: No direct bioactivity data for the target compound are provided in the evidence. By analogy, compounds exhibit varied biological activities (e.g., antimicrobial or anti-inflammatory effects) depending on substituents, suggesting the target’s benzodioxin group may confer unique pharmacological traits .
  • Synthetic Challenges : The octahydrobenzodioxin moiety’s synthesis likely requires multi-step hydrogenation or ring-closing metathesis, contrasting with simpler aryl substitutions in derivatives.

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